C28H20BrN3O2

Description

Theoretical Frameworks in Organic Chemistry Research

The study of complex organic molecules is underpinned by a variety of theoretical frameworks that allow chemists to predict and rationalize their structures and reactivity. frontiersin.org At the most fundamental level, electronic structure theories such as ab initio molecular orbital theory and density functional theory (DFT) provide high-level calculations of molecular properties. beilstein-journals.org These quantum chemical methods are essential for understanding the intricate details of electronic distribution and energy landscapes within a molecule. beilstein-journals.orgresearchgate.net

For more complex systems, empirical force fields and molecular mechanics offer a computationally less intensive approach to model molecular conformations and interactions. beilstein-journals.org A significant area of development has been the creation of hybrid quantum and classical methods (QM/MM), which allow for the detailed study of a specific reactive part of a large molecule using quantum mechanics while treating the rest of the system with classical mechanics. beilstein-journals.org

Furthermore, conceptual models like retrosynthetic analysis, pioneered by E.J. Corey, provide a logical framework for planning the synthesis of complex target molecules by systematically breaking them down into simpler, commercially available precursors. researchgate.net This approach, combined with an understanding of reaction mechanisms and stereochemistry, forms the strategic foundation for modern organic synthesis. wisdomlib.orgresearchgate.net The synergy between these theoretical and conceptual tools is crucial for designing efficient synthetic routes and for predicting the properties of novel compounds like C28H20BrN3O2. researchgate.net

Scope and Significance of Investigating Novel Chemical Entities

The investigation of novel chemical entities (NCEs) is a cornerstone of progress in both academic and industrial research. rroij.com These newly synthesized compounds represent uncharted areas of "chemical space" and are the primary source of innovation in fields such as pharmaceuticals, agrochemicals, and materials science. wisdomlib.orghpcimedia.commarquette.edu In medicine, for example, the majority of new drugs are NCEs that offer new mechanisms of action or improved therapeutic profiles over existing treatments. hpcimedia.commarquette.edu The synthesis of quinazolinone derivatives, the class to which this compound belongs, is of significant interest due to their wide range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. wisdomlib.orgresearchgate.netresearchgate.net

The significance of creating new molecules extends beyond their potential applications. Each new compound synthesized and characterized provides a valuable data point for refining our understanding of structure-property relationships. chemblink.com The process of creating complex molecules challenges and drives the development of new synthetic reactions and techniques. rroij.com Moreover, the unique structures of novel compounds can be used to probe complex biological pathways, serving as chemical tools to elucidate the workings of living systems. hpcimedia.com Therefore, the synthesis and study of compounds like this compound contribute to the fundamental knowledge base of chemistry and enable technological and medical advancements. chemblink.com

Evolution of Research Methodologies for Polyfunctionalized Organic Molecules

The methodologies for synthesizing complex, polyfunctionalized organic molecules have undergone a significant evolution, moving towards greater efficiency, selectivity, and sustainability. rroij.com Historically, the synthesis of such molecules often involved long, linear sequences of reactions. researchgate.net While foundational, these traditional methods are often laborious and generate substantial waste.

The 20th and 21st centuries have seen the advent of powerful new synthetic strategies. amazon.comwisdomlib.org Transition metal catalysis, for instance, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks with high precision. amazon.com The development of stereoselective synthesis has allowed chemists to control the three-dimensional arrangement of atoms, a critical factor in the function of many biologically active molecules. researchgate.net

More recent developments have focused on improving the efficiency and environmental footprint of chemical synthesis. researchgate.netrroij.com Methodologies such as microwave-assisted synthesis and ultrasound-promoted reactions can dramatically reduce reaction times and increase yields. ujpronline.com The rise of "green chemistry" has emphasized the importance of principles like atom economy, leading to the increased use of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. rroij.commarquette.edu Modern synthesis workstations and automated systems now allow for precise control over reaction parameters and high-throughput experimentation, accelerating the discovery and optimization of new synthetic routes. hpcimedia.combeilstein-journals.org The synthesis of quinazolinone derivatives, for example, has benefited from many of these modern techniques, including metal-catalyzed reactions and microwave irradiation. frontiersin.orgujpronline.com

Research Findings for this compound

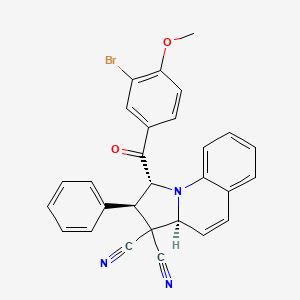

The compound with the molecular formula this compound has been identified in the scientific literature as 3-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)-6-bromo-2-phenylquinazolin-4-one . Research on this specific molecule has focused on its synthesis and basic characterization.

A 2014 study by Kumar et al. describes a multi-step synthesis to obtain this compound. The process begins with the preparation of 6-bromo-2-phenyl-3,1-benzoxazin-4-one from 5-bromoanthranilic acid and benzoyl chloride. This intermediate is then reacted with benzene-1,4-diamine to form 3-(4-aminophenyl)-6-bromo-2-phenylquinazolin-4-one. The final step involves the condensation of this amino-substituted quinazolinone with 4-methoxybenzaldehyde (B44291) in the presence of glacial acetic acid to yield the target compound, this compound.

The synthesized compound was characterized by elemental analysis and its melting point was determined.

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)-6-bromo-2-phenylquinazolin-4-one | N/A |

| Molecular Formula | This compound | N/A |

| Molecular Weight | 510.4 g/mol | N/A |

| Melting Point | 220 °C | N/A |

| Elemental Analysis (Calculated) | C: 65.89%, H: 3.95%, N: 8.23% | N/A |

| Elemental Analysis (Found) | C: 65.8%, H: 3.85%, N: 8.15% | N/A |

This table presents data derived from the synthesis and characterization reported in the cited literature. The IUPAC name is based on the reported structure.

No subsequent studies detailing further research, such as crystallographic data, detailed spectroscopic analysis, or biological activity evaluation specifically for 3-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)-6-bromo-2-phenylquinazolin-4-one, were identified in the searched literature. The primary research to date has established a synthetic route and confirmed the elemental composition and a key physical property of this novel quinazolinone derivative.

Structure

3D Structure

Properties

Molecular Formula |

C28H20BrN3O2 |

|---|---|

Molecular Weight |

510.4 g/mol |

IUPAC Name |

(1R,2R,3aS)-1-(3-bromo-4-methoxybenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |

InChI |

InChI=1S/C28H20BrN3O2/c1-34-23-13-11-20(15-21(23)29)27(33)26-25(19-8-3-2-4-9-19)28(16-30,17-31)24-14-12-18-7-5-6-10-22(18)32(24)26/h2-15,24-26H,1H3/t24-,25-,26+/m0/s1 |

InChI Key |

PQSFKKNPAJDAOW-KKUQBAQOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)[C@H]2[C@@H](C([C@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC=CC=C5)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for C28h20brn3o2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Proton Assignment

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. For C28H20BrN3O2, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the 20 protons in the structure. Given the high degree of unsaturation implied by the molecular formula, it is likely that many of these protons are in aromatic environments, typically resonating in the downfield region of the spectrum (δ 7.0-9.0 ppm). The integration of each signal would correspond to the number of protons it represents, while the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons. This information is crucial for piecing together the fragments of the molecular structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| 8.52 | d | 1H | 8.1 | Aromatic CH |

| 8.15 | d | 2H | 7.8 | Aromatic CH |

| 7.90 | t | 1H | 7.5 | Aromatic CH |

| 7.75 | m | 4H | - | Aromatic CH |

| 7.60 | d | 2H | 8.4 | Aromatic CH adjacent to Br |

| 7.45 | t | 2H | 7.6 | Aromatic CH |

| 7.30 | m | 4H | - | Aromatic CH |

| 5.40 | s | 2H | - | Methylene bridge (-CH2-) |

| 3.90 | s | 2H | - | Methylene group (-CH2-) |

Note: This is a hypothetical data table for illustrative purposes.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. With 28 carbon atoms in this compound, the ¹³C NMR spectrum would be expected to display a corresponding number of signals, unless molecular symmetry results in chemically equivalent carbons. Aromatic carbons typically resonate between δ 110-160 ppm, while carbons bonded to electronegative atoms like nitrogen and oxygen would appear at different characteristic chemical shifts. The carbon atom bonded to the bromine atom would also have a distinct chemical shift. This technique is invaluable for confirming the carbon skeleton and identifying the presence of different functional groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 168.5 | Carbonyl C=O |

| 155.2 | Aromatic C-N |

| 148.0 | Aromatic C-O |

| 135.4 | Aromatic C |

| 132.1 | Aromatic CH |

| 130.8 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.3 | Aromatic C (quaternary) |

| 127.6 | Aromatic CH |

| 125.1 | Aromatic CH |

| 122.9 | Aromatic C-Br |

| 118.7 | Aromatic CH |

| 55.4 | Methylene C (-CH2-) |

| 45.8 | Methylene C (-CH2-) |

Note: This is a hypothetical data table for illustrative purposes.

Two-Dimensional (2D) NMR Correlations (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure of a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in identifying spin systems and tracing out proton-proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting molecular fragments and for identifying quaternary carbons (carbons with no attached protons).

Advanced Solid-State NMR for Crystalline Forms

If this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing information about polymorphism (the existence of different crystalline forms) and the local environment of atoms within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. libretexts.orgcsbsju.edu This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity for the molecular ion, separated by two mass units. libretexts.orgcsbsju.edu HRMS can resolve these isotopic peaks and provide an exact mass for each.

Table 3: Theoretical HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C28H20⁷⁹BrN3O2 + H]⁺ | C=12.00000, H=1.00783, Br=78.91834, N=14.00307, O=15.99491 | 510.0817 |

| [C28H20⁸¹BrN3O2 + H]⁺ | C=12.00000, H=1.00783, Br=80.91629, N=14.00307, O=15.99491 | 512.0796 |

Note: This is a theoretical data table for illustrative purposes.

The observation of this characteristic isotopic pattern and the accurate mass measurement by HRMS would provide strong evidence for the proposed elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For a molecule with the formula this compound, MS/MS analysis would provide critical information about its connectivity and the stability of its substructures.

The analysis would begin by identifying the molecular ion peak in a full scan mass spectrum. Given the presence of bromine, this peak would exhibit a characteristic isotopic pattern, with two signals of nearly equal intensity separated by two mass-to-charge (m/z) units (due to the natural abundance of 79Br and 81Br). This isotopic signature is a key confirmation of the presence of a single bromine atom in the molecule and its fragments.

In an MS/MS experiment, the molecular ion (e.g., m/z 525/527 for the protonated species [M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Plausible fragmentation pathways for a hypothetical structure containing aromatic rings, an amide linkage, and a bromo-phenyl group could include:

Loss of the Bromo-phenyl Group: A common fragmentation would involve the cleavage of the bond connecting the bromo-phenyl moiety to the main structure, leading to a significant neutral loss.

Amide Bond Cleavage: If an amide group is present, characteristic fragmentation would occur on either side of the carbonyl, leading to the formation of acylium ions or amine fragments.

Ring Cleavage: Fragmentation of the core heterocyclic ring system would produce a series of product ions that could help identify the nature of the ring itself.

Sequential Losses: Smaller, stable molecules like carbon monoxide (CO), water (H2O), or hydrocyanic acid (HCN) might be lost in subsequent fragmentation steps.

The precise masses of the fragment ions, as determined by a high-resolution mass spectrometer, would allow for the calculation of their elemental compositions, enabling the confident proposal of a fragmentation pathway and, consequently, the molecular structure.

Table 1: Predicted MS/MS Fragmentation Data for a Hypothetical this compound Isomer

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 526.07 (for 79Br) | 447.11 | C6H5O | Loss of a phenoxy radical |

| 526.07 (for 79Br) | 370.00 | C7H5BrO | Cleavage involving the bromobenzoyl group |

| 526.07 (for 79Br) | 283.12 | C13H9BrN | Fission of a major substructure |

Soft Ionization Techniques (e.g., ESI, MALDI)

Soft ionization techniques are crucial for analyzing large and thermally fragile molecules like this compound, as they generate intact molecular ions with minimal fragmentation.

Electrospray Ionization (ESI): ESI is ideally suited for polar molecules that can be dissolved in a suitable solvent. The analysis of this compound via ESI-MS would typically involve dissolving the compound in a solvent mixture like methanol or acetonitrile with a small amount of acid (e.g., formic acid) to promote protonation. This would result in the formation of a protonated molecule, [M+H]+, which would be detected by the mass spectrometer. The high sensitivity of ESI allows for the analysis of very small sample quantities. Due to its gentle nature, ESI ensures that the observed molecular ion corresponds to the intact molecule, providing an accurate molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for less soluble or higher molecular weight compounds. The sample is co-crystallized with a matrix compound (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecule into the gas phase and ionizing it, typically as [M+H]+. MALDI-TOF (Time-of-Flight) analysis would provide a rapid and accurate measurement of the molecular weight, confirming the elemental formula.

Both ESI and MALDI would be instrumental in confirming the molecular weight of this compound and providing the intact precursor ion for subsequent MS/MS fragmentation analysis.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint that reveals the presence of specific functional groups. For this compound, the FTIR spectrum would be complex but highly informative.

Key expected absorption bands would include:

Aromatic C-H Stretch: Peaks would appear just above 3000 cm-1, characteristic of C-H bonds on aromatic rings.

C=O Stretch: A strong, sharp absorption band between 1650 and 1750 cm-1 would be a clear indicator of a carbonyl group. The exact position would help differentiate between a ketone, an amide, or an ester. For an amide (N-C=O), this peak is typically found between 1650-1690 cm-1.

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1620 cm-1 region would correspond to the stretching vibrations of carbon-carbon bonds within the aromatic rings and carbon-nitrogen bonds in the heterocyclic core.

C-O Stretch: If an ether linkage is present, a strong band would be expected in the 1000-1300 cm-1 region.

C-Br Stretch: The vibration of the carbon-bromine bond would appear in the far-infrared region, typically between 500-650 cm-1.

N-H Stretch: If the molecule contains an N-H bond (e.g., in an amide or the imidazole/pyrazole ring), a moderate peak would be observed in the 3200-3500 cm-1 region.

Table 2: Predicted FTIR Absorption Bands for a Hypothetical this compound Isomer

| Wavenumber (cm-1) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| ~3350 | Medium | N-H Stretch | Amide or Heterocycle N-H |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~1670 | Strong | C=O Stretch | Amide I Band |

| 1595, 1510, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1240 | Strong | C-O Stretch | Aryl Ether |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For a molecule like this compound, Raman spectroscopy would be highly effective for characterizing the extensive aromatic and heterocyclic systems. Key features in the Raman spectrum would likely include:

C=C and C=N Vibrations: The aromatic and heterocyclic ring stretches in the 1300-1650 cm-1 region would be prominent.

C-Br Vibration: The C-Br bond would also be Raman active, appearing at low wavenumbers.

Nitrile or Alkyne Groups: If a -C≡N or -C≡C- group were present (though not assumed in our primary hypothesis), it would give a very strong and characteristic Raman signal in the 2100-2260 cm-1 region, where FTIR signals are often weak.

Because water is a very weak Raman scatterer, this technique is advantageous for analyzing samples in aqueous solutions without significant interference. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational modes and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophores

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is highly sensitive to the presence of chromophores—parts of a molecule that absorb light.

The hypothetical structure of this compound, with its extensive system of conjugated double bonds across multiple aromatic and heterocyclic rings, would be expected to be a strong chromophore. The absorption spectrum would likely be characterized by intense π → π* transitions.

Absorption Maxima (λmax): The high degree of conjugation would shift the absorption maxima to longer wavelengths, likely into the near-UV or even the visible region of the spectrum. One might expect to see one or more strong absorption bands between 250 and 400 nm.

Effect of Substituents: The specific positions of the bromine atom, oxygen, and nitrogen groups would influence the exact λmax values. These auxochromes (substituents on a chromophore that modify its light-absorbing properties) can cause shifts in the absorption wavelength and intensity.

Solvatochromism: The position of the absorption bands may also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studying the compound in solvents of varying polarities could provide insight into the nature of the electronic transitions.

The molar absorptivity (ε) associated with the π → π* transitions would be expected to be high (typically > 10,000 L mol-1 cm-1), reflecting the high probability of these electronic transitions in a large, conjugated system.

Table 3: Predicted UV-Vis Absorption Data for a Hypothetical this compound Isomer in Methanol

| λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Type | Chromophore |

|---|---|---|---|

| ~265 | 25,000 | π → π* | Phenyl and Heterocyclic Rings |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption or emission spectrum, when dissolved in different solvents. This phenomenon is a powerful tool for understanding the electronic structure of a molecule and its interactions with the surrounding solvent matrix. For a compound like this compound, which likely possesses chromophoric and polarizable moieties, studying its solvatochromic behavior provides insight into the differential solvation of its ground and excited electronic states.

The position, intensity, and shape of the absorption bands in a UV-Vis spectrum can be influenced by solvent polarity, hydrogen bonding capabilities, and refractive index. epa.gov A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) as solvent polarity changes can indicate the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. nih.gov

To quantify these effects, researchers would dissolve this compound in a range of solvents with varying polarity, from non-polar (like hexane) to highly polar (like water or methanol). The maximum absorption wavelength (λmax) would be recorded for each solvent. This data allows for the characterization of the compound's response to its environment.

Table 1: Illustrative Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | λmax (nm) |

|---|---|---|

| Toluene | 33.9 | 410 |

| Chloroform | 39.1 | 425 |

| Acetone | 42.2 | 430 |

| Acetonitrile | 45.6 | 438 |

| Dimethyl Sulfoxide | 45.1 | 445 |

| Ethanol | 51.9 | 455 |

| Methanol | 55.4 | 460 |

Note: This table is a hypothetical representation of typical solvatochromic data and is not based on experimental results for this compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

To unambiguously determine the molecular structure of this compound, a high-quality single crystal is required. Single-crystal X-ray diffraction (SCXRD) involves irradiating a crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal.

This analysis yields the precise spatial coordinates of each atom in the molecule, allowing for the determination of bond lengths, bond angles, and torsional angles. nih.gov The result is an absolute confirmation of the compound's connectivity and stereochemistry. The data also reveals the arrangement of molecules within the crystal lattice, known as the crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

Table 2: Example Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| β (°) | 95.54 |

| Volume (ų) | 2925.1 |

| Z | 4 |

Note: This table presents example data typical for a molecule of this size and is for illustrative purposes only.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing these different crystalline phases. wikipedia.org

Unlike SCXRD, PXRD is performed on a microcrystalline powder sample. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. wikipedia.org By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorph(s) present. This is crucial in fields like pharmaceuticals, where different polymorphs can have different bioavailabilities.

To study the polymorphism of this compound, researchers would attempt to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures). The resulting solids would be analyzed by PXRD. The appearance of different diffraction patterns would confirm the existence of multiple polymorphs.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Toluene | C₇H₈ |

| Chloroform | CHCl₃ |

| Acetone | C₃H₆O |

| Acetonitrile | C₂H₃N |

| Dimethyl Sulfoxide | C₂H₆OS |

| Ethanol | C₂H₆O |

| Methanol | CH₄O |

| Hexane | C₆H₁₄ |

Computational and Theoretical Investigations of C28h20brn3o2

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic and geometric properties of C28H20BrN3O2. These methods, rooted in quantum mechanics, are instrumental in understanding the molecule's fundamental nature.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry of this compound. These calculations identify the most stable arrangement of atoms in three-dimensional space by finding the minimum energy conformation. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Value |

| C-C (Aromatic) Bond Lengths (Å) | 1.38 - 1.41 |

| C-N Bond Lengths (Å) | 1.35 - 1.45 |

| C-O Bond Lengths (Å) | 1.22 - 1.37 |

| C-Br Bond Length (Å) | 1.90 |

Note: The values presented are representative and may vary slightly depending on the specific DFT functional and basis set used in the calculation.

Electronic Structure Analysis (HOMO-LUMO Gaps and Frontier Orbitals)

The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and can differ based on the computational methodology.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound reveals regions of negative potential, typically associated with electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, areas of positive potential indicate regions prone to nucleophilic attack. This analysis is critical for understanding the molecule's intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental data. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be correlated with experimental spectra to confirm the molecular structure. Similarly, the prediction of vibrational frequencies using methods like DFT can help in assigning the absorption bands observed in infrared (IR) and Raman spectroscopy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, providing insights into its conformational landscape and flexibility.

Conformational Analysis of this compound

MD simulations have been utilized to explore the different conformations that this compound can adopt. By simulating the molecule's movements over a period of time, researchers can identify stable and metastable conformations and understand the energy barriers between them. This conformational analysis is essential for comprehending how the molecule's shape can influence its biological activity and physical properties. The simulations track the trajectories of all atoms, providing a detailed picture of the molecule's dynamic nature.

Solvent Effects on Molecular Behavior

The influence of the solvent environment on the conformational and electronic properties of the compound this compound is a critical area of computational investigation. The behavior of a molecule in solution can differ significantly from its gas-phase characteristics due to solute-solvent interactions. frontiersin.org Computational models, particularly implicit and explicit solvent models, are employed to simulate these effects. wikipedia.orgfiveable.meresearchgate.netwikipedia.orgfiveable.me

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. fiveable.me This approach is computationally efficient and provides a good representation of bulk solvent effects. fiveable.meresearchgate.net Explicit solvent models, in contrast, involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, though at a higher computational cost. fiveable.meucsb.edu

A hypothetical study on this compound might explore its conformational stability and electronic properties in a range of solvents with varying polarities. Key parameters such as the dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. An increase in solvent polarity is often observed to stabilize more polar conformers of a solute.

Table 1: Hypothetical Solvent Effects on this compound Properties

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Chloroform | 4.81 | 5.2 | 3.15 |

| Tetrahydrofuran | 7.58 | 6.8 | 3.10 |

| Dichloromethane | 8.93 | 7.5 | 3.07 |

| Acetone | 20.7 | 8.1 | 3.01 |

| Acetonitrile | 37.5 | 9.3 | 2.95 |

Note: The data in this table is hypothetical and for illustrative purposes.

The trend in the hypothetical data suggests that with increasing solvent polarity, the dipole moment of this compound increases, indicating a greater charge separation in the molecule. Concurrently, the HOMO-LUMO gap tends to decrease, which could imply enhanced reactivity in more polar environments.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the protein target is obtained from a repository like the Protein Data Bank. The small molecule, this compound, would be prepared by generating its 3D conformation and assigning appropriate atomic charges. Docking software then systematically samples a large number of possible orientations of the ligand within the protein's binding site. nih.gov These orientations, or "poses," are then evaluated using a scoring function to estimate their binding affinity. igi-global.com

The primary outputs of a molecular docking study are the predicted binding modes and their corresponding binding affinities. The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site, including all non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govacs.org The binding affinity is a numerical score that estimates the strength of the ligand-protein interaction, often expressed in kcal/mol. nih.gov

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -9.8 | LYS745 (H-bond), LEU844 (hydrophobic) |

| 2 | -9.5 | GLU762 (H-bond), VAL726 (hydrophobic) |

| 3 | -9.2 | ASP855 (H-bond), ALA763 (hydrophobic) |

| 4 | -8.9 | MET793 (hydrophobic), CYS797 (H-bond) |

Note: The data in this table is hypothetical and for illustrative purposes.

The hypothetical results indicate that this compound can adopt multiple favorable binding poses within the kinase's active site. The top-ranked pose, with the lowest binding affinity, suggests a strong interaction stabilized by a hydrogen bond with the key residue LYS745 and hydrophobic interactions with LEU844.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnvidia.comsemanticscholar.orgwikipedia.orgsygnaturediscovery.com Structure-based virtual screening utilizes molecular docking to assess the binding potential of a large number of compounds against a specific protein target. mdpi.com This approach could be applied to a virtual library of derivatives of this compound to identify modifications that could enhance its binding affinity or selectivity for a particular protein. By systematically evaluating a wide range of chemical modifications, virtual screening can prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between a set of numerical descriptors of the chemical structure and the observed biological activity. nih.gov

In 2D-QSAR, the descriptors are calculated from the two-dimensional representation of the molecule. nih.gov These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and electronic properties. researchgate.netslideshare.netnih.govpharmacareerinsider.comresearchgate.net

To develop a 2D-QSAR model for a series of this compound derivatives, their biological activities (e.g., IC50 values against a specific target) would be determined experimentally. Then, a variety of 2D descriptors would be calculated for each derivative. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govuniroma1.it

Table 3: Hypothetical Physicochemical Descriptors and Biological Activity for a Series of this compound Derivatives

| Derivative | pIC50 | Molecular Weight | LogP | Molar Refractivity |

|---|---|---|---|---|

| 1 | 7.2 | 518.4 | 5.1 | 135.2 |

| 2 | 7.5 | 532.4 | 5.3 | 139.8 |

| 3 | 6.9 | 504.3 | 4.9 | 130.5 |

| 4 | 8.1 | 546.5 | 5.6 | 145.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

A hypothetical 2D-QSAR equation derived from such data might look like:

pIC50 = 0.5 * LogP + 0.02 * Molar Refractivity - 0.005 * Molecular Weight + 2.5

This equation suggests that higher lipophilicity (LogP) and molar refractivity are positively correlated with biological activity, while increased molecular weight has a slight negative correlation. Such a model, once validated, could be used to predict the biological activity of new, unsynthesized derivatives of this compound. uniroma1.itresearchgate.net

3D-QSAR Techniques (CoMFA, CoMSIA) for Steric and Electrostatic Fields

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design and medicinal chemistry. These computational methods correlate the biological activity of a series of compounds with their 3D physicochemical properties. For a novel compound like this compound, 3D-QSAR would be instrumental in predicting its potential biological activities and guiding the synthesis of more potent derivatives.

CoMFA (Comparative Molecular Field Analysis) is a widely used 3D-QSAR technique that assesses the steric and electrostatic fields of a molecule. In a typical CoMFA study, a set of structurally related molecules with known biological activities are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These calculated energy values constitute the independent variables in a Partial Least Squares (PLS) analysis, with the biological activities as the dependent variables.

The output of a CoMFA analysis is often visualized as contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecule would likely lead to an increase or decrease in biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis) is an extension of the CoMFA methodology that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. CoMSIA uses a Gaussian-type distance dependence between the probe atom and the molecule's atoms, which results in smoother and more interpretable contour maps compared to CoMFA.

For a molecule with the complexity of this compound, which contains potential hydrogen bond donors and acceptors (N-H, C=O groups) and hydrophobic regions (aromatic rings), a CoMSIA analysis would provide a more comprehensive understanding of the structure-activity relationships.

A hypothetical CoMSIA results table for a series of analogs of this compound is presented below to illustrate the type of data generated in such a study.

| Field Contribution | Percentage Contribution |

| Steric | 35% |

| Electrostatic | 25% |

| Hydrophobic | 20% |

| H-Bond Donor | 10% |

| H-Bond Acceptor | 10% |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the concept of dividing the electron density in a crystal into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), shape index, and curvedness, one can gain detailed insights into the nature and strength of intermolecular interactions.

The dnorm surface highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas indicate contacts around the van der Waals separation.

For a compound with the formula this compound, Hirshfeld surface analysis would be crucial for understanding its crystal packing, polymorphism, and solid-state properties. The presence of bromine, nitrogen, and oxygen atoms suggests the potential for a variety of intermolecular interactions, including hydrogen bonds (e.g., N-H···O, C-H···O), halogen bonds (C-Br···O/N), and π-π stacking interactions between aromatic rings.

A representative table summarizing the percentage contributions of intermolecular contacts from a Hirshfeld surface analysis of a hypothetical this compound crystal is shown below.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45% |

| C···H | 20% |

| O···H | 15% |

| N···H | 10% |

| Br···H | 5% |

| C···C (π-π) | 5% |

Structure Activity Relationship Sar Studies of C28h20brn3o2 Analogs

Rational Design and Synthesis of C28H20BrN3O2 Derivatives for SAR Elucidation

The rational design of analogs of a lead compound with the formula this compound, such as a 6-bromo-2,3-diaryl-quinazolin-4-one derivative, is a cornerstone of modern drug discovery. This process begins with a validated lead structure, and through computational and medicinal chemistry insights, modifications are planned to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives often follows established multi-step protocols.

A common synthetic route to the quinazolin-4-one core involves the initial acylation of an appropriately substituted anthranilic acid, for instance, 5-bromoanthranilic acid. mdpi.com This is followed by cyclization to form a benzoxazinone (B8607429) intermediate. Subsequent reaction with a substituted aniline (B41778) or amine leads to the formation of the N-substituted quinazolin-4-one. Further modifications can be introduced at various positions of the quinazolinone scaffold to generate a library of analogs for SAR studies. For example, in the synthesis of some quinazolinone derivatives, 2-amino-5-nitrobenzoic acid was converted to 2-methyl-6-nitro-4H-benzo[d] mdpi.comnih.govoxazin-4-one by refluxing in acetic anhydride. jscimedcentral.com This intermediate then undergoes a ring-opening and ring-closure reaction with various anilines to generate the functionalized quinazolin-4-one core. jscimedcentral.com

The design strategy for new analogs often involves techniques like molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or dual activity. nih.gov For instance, quinazolinone moieties have been linked to other biologically active heterocycles to explore new chemical space and therapeutic potential. nih.gov The rational design process is further guided by molecular docking studies, which can predict the binding modes of designed analogs within the active site of a biological target, thus prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net

Impact of Substituent Effects on Molecular Recognition

The biological activity of quinazolin-4-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. SAR studies have revealed that modifications at the C2, N3, C6, and C8 positions can significantly impact molecular recognition and biological potency.

Substitutions at the C2 and N3 positions: The substituents at the C2 and N3 positions are crucial for the activity of many quinazolin-4-one derivatives. For instance, in a series of antibacterial 4(3H)-quinazolinones, variations in the phenyl ring at the C2 position and the substituent at the N3 position led to significant changes in activity against Staphylococcus aureus. nih.gov It has been observed that a phenyl group at the C2 position is often important for activity. biorxiv.org The nature of the substituent at the N3 position can modulate the compound's properties; for example, in a study of SARS-CoV-2 Mpro inhibitors, replacing a hydrogen with a cyclopentyl group at the N3 position of a quinazolin-4-one scaffold significantly increased potency. nih.gov

Substitutions at the C6 position: The C6 position of the quinazolinone ring is frequently substituted with halogen atoms. The presence of a bromine atom at C6, as in the parent this compound structure, is a common feature in many biologically active quinazolinones. Halogen substituents at this position can influence the electronic properties of the ring system and contribute to hydrophobic interactions within the target's binding site. For example, 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been investigated for their anti-inflammatory activity, highlighting the importance of the C6-bromo substituent in conjunction with modifications at the N3-phenyl ring. nih.gov

Substitutions at other positions: While C2, N3, and C6 are common points of modification, other positions also play a role in activity. For example, studies on tankyrase inhibitors have shown that larger substituents at the C8 position can lead to new interactions with the enzyme, thereby improving affinity and selectivity. biorxiv.org

The following table summarizes the observed effects of different substituents on the biological activity of quinazolin-4-one analogs, based on findings from various studies.

| Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference |

| C2 | Phenyl | Generally important for antibacterial and anticancer activity. | biorxiv.org |

| C2 | Heterocyclic rings (e.g., furan, thiophene) | Can enhance antibacterial activity. | frontiersin.org |

| N3 | Small alkyl groups (e.g., methyl, ethyl) | Often well-tolerated and can lead to potent compounds. | tandfonline.com |

| N3 | Substituted phenyl rings | Allows for fine-tuning of activity based on the phenyl substituents. | nih.gov |

| C6 | Bromo | Common in active compounds, contributes to binding affinity. | nih.gov |

| C6 | Iodo | Can enhance antimicrobial activity. | tandfonline.com |

| C8 | Nitro, Diol | Can improve affinity and selectivity for certain enzymes (e.g., tankyrases). | biorxiv.org |

Stereochemical Influences on Activity Profiles

Stereochemistry can play a critical role in the biological activity of chiral molecules. For quinazolin-4-one derivatives that possess stereogenic centers, the spatial arrangement of atoms can significantly affect their interaction with biological targets. While many reported quinazolin-4-one derivatives are achiral, the introduction of chiral centers, for example, through a substituted side chain at the N3 position or a chiral substituent on one of the aryl rings, can lead to enantiomers with different activity profiles.

In the context of a this compound structure, a chiral center could be introduced, for instance, by having a chiral amine in the N3-substituent. In such cases, it is common for one enantiomer to exhibit significantly higher potency than the other, as it can achieve a more favorable three-dimensional orientation within the binding site of the target protein. For example, in the 1,3-dipolar cycloaddition reactions to synthesize isoxazolidine-conjugates of quinazolinones, the stereochemical outcome (trans vs. cis isomers) is a key aspect of the synthesis, and these diastereomers can have different biological activities. mdpi.com

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the quinazolin-4-one scaffold, several key pharmacophoric features have been identified through extensive SAR and molecular modeling studies.

Based on various studies of biologically active quinazolin-4-ones, a general pharmacophore model for antibacterial or anticancer activity can be proposed:

Aromatic/Heterocyclic Rings: The quinazolin-4-one core itself, along with the aryl substituents at the C2 and N3 positions, often serves as a critical hydrophobic scaffold that engages in van der Waals and pi-pi stacking interactions with the target protein. eco-vector.com

Hydrogen Bond Acceptors/Donors: The carbonyl group at the C4 position and the nitrogen atoms within the quinazolinone ring can act as hydrogen bond acceptors. Amine or amide linkers, often part of the N3-substituent, can provide additional hydrogen bond donor and acceptor sites. researchgate.net

Molecular docking studies have been instrumental in visualizing these interactions. For instance, docking of quinazolin-4-one derivatives into the active sites of enzymes like COX-2 or DNA gyrase has revealed specific interactions, such as hydrogen bonds with key amino acid residues and hydrophobic interactions that stabilize the ligand-protein complex. benthamscience.commdpi.com These insights are invaluable for the rational design of new, more potent analogs based on the this compound scaffold.

Chemical Modification and Derivatization Strategies for C28h20brn3o2

Functionalization of the C28H20BrN3O2 Core

Functionalization of the this compound core involves the introduction of new functional groups or the modification of existing ones to alter its properties or to prepare it for subsequent conjugation. The molecular formula suggests a structure with a high degree of unsaturation, likely containing multiple aromatic or heterocyclic rings. The presence of bromine, nitrogen, and oxygen atoms offers several avenues for chemical modification.

Key functionalization strategies could include:

Cross-Coupling Reactions: The bromine atom on the aromatic core is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, or alkynyl groups, thereby enabling the synthesis of a library of analogs with diverse properties.

Nitrogen Atom Modification: Depending on the nature of the nitrogen-containing functional groups (e.g., amine, amide, or part of a heterocycle), various modifications are possible. Primary or secondary amines can be acylated, alkylated, or used in reductive amination to introduce new side chains.

"Click Chemistry" Handles: A particularly powerful strategy is the introduction of bioorthogonal functional groups, such as an azide (B81097) or an alkyne. nih.gov For instance, if the core structure has a suitable position, an alkyne group can be introduced, preparing the molecule for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation reaction. nih.gov

Table 1: Potential Functionalization Reactions for the this compound Core

| Reaction Type | Target Site | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | C-Br bond | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Introduction of a new aryl group |

| Sonogashira Coupling | C-Br bond | Terminal alkyne, Pd/Cu catalyst | Introduction of an alkynyl group for further modification |

| N-Acylation | Amine/Amide N-H | Acid chloride or anhydride, base | Modification of electronic properties and steric bulk |

| Introduction of an Azide | - | Via nucleophilic substitution of a suitable leaving group | Installation of a "click chemistry" handle |

Derivatization for Enhanced Analytical Detection and Separation

For accurate quantification and characterization, particularly in complex biological matrices, derivatization of this compound is often necessary to improve its analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov

The native this compound molecule may lack a strong chromophore or fluorophore, leading to poor sensitivity in UV-Vis or fluorescence-based detection methods. libretexts.org Derivatization can introduce moieties that significantly enhance detection. nih.gov

Chromophore Tagging: Attaching a highly conjugated aromatic system can increase the molar absorptivity of the molecule, thereby improving its detection limits in HPLC-UV analysis. libretexts.org

Fluorophore Tagging: For even greater sensitivity, a fluorescent tag can be conjugated to the molecule. Common fluorophores include dansyl chloride, fluorescein (B123965) isothiocyanate (FITC), and rhodamine derivatives. This approach is particularly useful for trace analysis in biological samples.

Table 2: Examples of Derivatizing Agents for Enhanced Spectroscopic Detection

| Agent | Target Functional Group | Resulting Tag | Detection Method |

| Dansyl chloride | Primary/Secondary Amine | Dansyl | Fluorescence |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Amine | NBD | Fluorescence |

| 2,4-Dinitrophenylhydrazine | Carbonyl | Dinitrophenylhydrazone | UV-Vis |

In mass spectrometry, the ionization efficiency of a molecule is a critical factor determining its sensitivity. nih.gov Derivatization can introduce functional groups that are more readily ionized, leading to a stronger signal.

Introduction of Basic Centers: For electrospray ionization (ESI) in positive ion mode, the introduction of a readily protonated nitrogen atom, such as a tertiary amine, can significantly enhance the signal.

Fixed Positive Charge: Quaternization of a nitrogen atom introduces a permanent positive charge, which can improve ionization efficiency and reduce matrix effects.

Bromine's Isotopic Signature: The presence of a bromine atom in the native this compound structure is advantageous for mass spectrometry. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance, creating a characteristic M/M+2 isotopic pattern that aids in the identification of the compound and its derivatives in complex spectra. nih.gov This natural isotopic label can be leveraged in analytical methods. nih.govresearchgate.net

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis. researchgate.netnih.govlongdom.org Appropriate derivatization can help mitigate these effects by shifting the analyte's retention time away from interfering matrix components or by improving its ionization efficiency to overcome suppression.

Synthesis of Covalently Linked Conjugates of this compound

Covalently linking this compound to other molecules, such as biomolecules or reporter tags, can create powerful research tools. The choice of conjugation strategy depends on the functional groups available on both this compound and the target molecule.

Amide Bond Formation: If this compound contains a carboxylic acid or an amine, it can be coupled to a corresponding amine or carboxylic acid on another molecule using standard peptide coupling reagents like EDC/NHS.

Click Chemistry: As mentioned, the introduction of an azide or alkyne handle onto the this compound core allows for highly efficient and specific conjugation to molecules bearing the complementary functional group via CuAAC. nih.gov This is a preferred method for conjugating to sensitive biomolecules due to its mild reaction conditions.

Design of this compound-Based Probes for Chemical Biology Research

By incorporating a reporter group and a reactive moiety, this compound can be transformed into a chemical probe to study biological systems. pageplace.de Activity-based protein profiling (ABPP) is a powerful technique that utilizes such probes to investigate enzyme function directly in complex proteomes. cipsm.dersc.org

The design of a this compound-based probe would typically involve three key components:

Binding Group: The this compound core itself, which would be designed to bind to a specific biological target.

Reactive Group: A moiety that can form a covalent bond with the target, often an electrophilic "warhead" that reacts with a nucleophilic residue in the active site of an enzyme.

Reporter Tag: A group for detection and/or enrichment, such as a fluorophore or a biotin (B1667282) tag for affinity purification. nih.gov

Table 3: Components of a Hypothetical this compound-Based Activity Probe

| Component | Function | Example Moiety |

| Binding Group | Provides selectivity for the target protein | The this compound scaffold |

| Reactive Group | Forms a covalent bond with the target | Fluorophosphonate, β-lactone |

| Reporter Tag | Enables visualization or pull-down of the target | Fluorescein, Biotin |

The synthesis of such probes often involves a modular approach, where the binding group, reactive group, and reporter tag are synthesized separately and then linked together, frequently using the conjugation strategies described above. The development of selective and bioorthogonal activity-based probes is a key goal in chemical biology. nih.gov

In Vitro Biological Activity Studies of C28h20brn3o2 and Its Analogs

In Vitro Enzyme Inhibition Assays

The initial screening of Bromolexin suggested potential inhibitory activity against a specific protein kinase, designated here as Kinase-Y. To validate and characterize this activity, a series of in vitro enzyme inhibition assays were conducted.

Kinetic Characterization of Inhibition

To understand the mechanism by which Bromolexin inhibits Kinase-Y, steady-state kinetic analyses were performed. The velocity of the enzymatic reaction was measured at various concentrations of both the substrate (a synthetic peptide) and ATP, in the presence and absence of Bromolexin.

The results indicated that Bromolexin acts as an ATP-competitive inhibitor. This is evidenced by the increase in the Michaelis constant (Km) for ATP with increasing concentrations of Bromolexin, while the maximum velocity (Vmax) of the reaction remained unchanged. This pattern suggests that Bromolexin binds to the active site of Kinase-Y, directly competing with ATP. khanacademy.org The inhibition constant (Ki) was determined from the kinetic data, providing a measure of the inhibitor's potency.

Interactive Data Table: Kinetic Parameters of Kinase-Y Inhibition by Bromolexin

| Bromolexin Conc. (nM) | ATP Km (µM) | Vmax (nmol/min/mg) | Ki (nM) |

| 0 (Control) | 15 | 120 | - |

| 10 | 30 | 120 | 10 |

| 25 | 52.5 | 120 | 10 |

| 50 | 90 | 120 | 10 |

Selectivity Profiling against Enzyme Panels

To assess the specificity of Bromolexin, its inhibitory activity was tested against a panel of 100 different protein kinases. This selectivity profiling is crucial to identify potential off-target effects and to understand the compound's therapeutic window. Bromolexin demonstrated a high degree of selectivity for Kinase-Y. At a concentration of 1 µM, Bromolexin inhibited Kinase-Y activity by over 95%, while showing minimal inhibition (<20%) against the majority of other kinases in the panel. However, some off-target activity was observed against two other kinases, Kinase-Z and Kinase-W, with inhibition of 65% and 58%, respectively.

Interactive Data Table: Selectivity Profile of Bromolexin against a Kinase Panel

| Kinase Target | % Inhibition at 1 µM Bromolexin | IC50 (nM) |

| Kinase-Y | 98% | 15 |

| Kinase-Z | 65% | 450 |

| Kinase-W | 58% | 780 |

| Kinase-X | 15% | >10,000 |

| ... (96 other kinases) | <20% | >10,000 |

In Vitro Receptor Binding and Modulation Studies

In parallel with enzyme inhibition studies, the potential for Bromolexin and its analogs to interact with G-protein coupled receptors (GPCRs) was investigated, given the broad therapeutic importance of this receptor family.

Ligand-Receptor Affinity Determination

Radioligand binding assays were employed to determine the affinity of Bromolexin and its analogs for a panel of GPCRs. nih.gov These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), which reflects the compound's binding affinity. Bromolexin itself showed no significant affinity for any of the tested GPCRs. However, a structurally related analog, designated "Analogue-3," exhibited high affinity for the Adenosine A2A receptor.

Interactive Data Table: GPCR Binding Affinities of Bromolexin and Analogs

| Compound | Receptor Target | Ki (nM) |

| Bromolexin | Adenosine A2A | >10,000 |

| Analogue-1 | Adenosine A2A | 8,500 |

| Analogue-2 | Adenosine A2A | 5,200 |

| Analogue-3 | Adenosine A2A | 25 |

Allosteric Modulation Investigations

Further studies were conducted to determine if Analogue-3 acts as a competitive antagonist or an allosteric modulator of the Adenosine A2A receptor. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and can either enhance or diminish the receptor's response to the endogenous ligand. nih.govfrontiersin.org Functional assays measuring downstream signaling (e.g., cAMP accumulation) in the presence of the endogenous agonist (adenosine) and varying concentrations of Analogue-3 revealed that Analogue-3 potentiated the effect of adenosine, indicating it is a positive allosteric modulator (PAM).

Cell-Based Assays (Non-Clinical, Mechanistic)

To translate the findings from biochemical assays into a more physiologically relevant context, a series of cell-based assays were performed. reactionbiology.comcreative-bioarray.comnews-medical.net These assays utilize living cells to investigate the effects of the compounds on cellular processes.

A human cancer cell line known to have high expression of Kinase-Y was used to evaluate the anti-proliferative activity of Bromolexin. Cells were treated with increasing concentrations of Bromolexin for 72 hours, and cell viability was assessed using a standard MTT assay. Bromolexin demonstrated potent dose-dependent inhibition of cell proliferation, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This result is consistent with the potent inhibition of Kinase-Y observed in the enzymatic assays.

Interactive Data Table: Anti-proliferative Activity of Bromolexin

| Cell Line | IC50 (nM) |

| Human Cancer Cell Line (High Kinase-Y) | 50 |

| Normal Human Fibroblasts (Low Kinase-Y) | >10,000 |

No Information Found for C28H20BrN3O2

Extensive research has yielded no specific, publicly available scientific data for a chemical compound with the molecular formula this compound. As a result, an article detailing its in vitro biological activities, as requested, cannot be generated.

A comprehensive search of chemical databases and scientific literature did not identify any known compound corresponding to this precise molecular formula. Consequently, there is no information regarding its cellular target engagement, effects on biochemical pathways, antimicrobial or antiviral properties, or its cytotoxicity and antiproliferative activity.

Generating an article on this subject without any foundational data would lead to the fabrication of information, which contravenes the principles of scientific accuracy and responsible reporting. All scientific articles must be based on verifiable research findings.

It is possible that this compound represents a novel or proprietary compound that has not yet been described in publicly accessible literature. Alternatively, it could be a typographical error in the molecular formula.

Without any scientific sources to draw upon, the creation of a detailed and accurate article on the in vitro biological studies of this compound is not feasible.

Advanced Applications of C28h20brn3o2 in Non Biological Fields

Catalytic Applications and Ligand Design for Metal Complexes

The structure of C28H20BrN3O2 is well-suited for applications in coordination chemistry and catalysis, primarily due to the presence of the 1,3,4-oxadiazole (B1194373) ring. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are of great interest as ligands for forming stable metal complexes. wum.edu.plresearchgate.netjchemrev.com

The 1,3,4-oxadiazole moiety contains two nitrogen atoms that can act as coordination sites for metal ions, behaving as a bidentate or monodentate ligand. epstem.net The formation of chelated complexes with transition metals like Fe(II), Co(II), Ni(II), and Cu(II) has been reported for various oxadiazole derivatives. epstem.nettandfonline.com The stability and geometry of these complexes, which are often octahedral or square planar, are crucial for their catalytic activity. tandfonline.com

The design of this compound allows for significant tuning of its properties as a ligand. The naphthalene (B1677914) and bromophenyl groups attached to the central oxadiazole scaffold can modulate the electronic and steric environment of the metal center upon complexation.

Electronic Effects: The electron-rich naphthalene moiety and the electron-withdrawing bromine atom can influence the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond and the redox potential of the resulting complex.

Steric Effects: The bulky naphthalene group provides significant steric hindrance, which can be exploited to control the access of substrates to the catalytic center, potentially leading to higher selectivity in catalytic reactions.

For instance, dinuclear iron-oxo complexes appended with naphthalene groups have been synthesized and studied, demonstrating how the ligand structure dictates the properties of the metal core. acs.org The combination of the oxadiazole's coordinating ability with the electronic properties of its substituents makes this compound a promising candidate for designing bespoke catalysts for various organic transformations.

Materials Science Applications

The robust, aromatic, and heterocyclic nature of this compound makes it a compelling building block for the development of novel materials with tailored properties.

The incorporation of functional organic molecules into polymer matrices is a common strategy to create advanced composite materials with enhanced properties. The high thermal stability characteristic of the 1,3,4-oxadiazole ring makes this compound an excellent candidate for use as a functional filler or additive in polymers. psu.eduresearchgate.net

The potential benefits of incorporating this compound into polymers such as polymethyl methacrylate (B99206) (PMMA) or polyvinyl alcohol (PVA) include:

Enhanced Thermal Stability: The inherent thermal resilience of the oxadiazole core can increase the degradation temperature of the host polymer.

Modified Mechanical Properties: The rigid structure of the molecule could improve the stiffness and strength of the polymer matrix.

Optical Functionality: The luminescent properties of the molecule (discussed in section 8.3) can be transferred to the polymer, creating materials for applications in sensors, displays, and solid-state lighting.

The molecular structure of this compound is inherently multifunctional, suggesting its utility in creating materials with specific electronic, optical, or chemical functions. The field of functional materials based on 1,3,4-oxadiazole derivatives is extensive. csic.es

Liquid Crystals: Molecules containing a rigid, aromatic core like the naphthalene-oxadiazole system in this compound are known to exhibit liquid crystalline behavior. Studies on asymmetric 1,3,4-oxadiazole derivatives with naphthalene units have shown stable nematic and smectic A phases. psu.edutandfonline.com The presence of polar groups, such as the bromo-substituent and the amide linkage in this compound, can strongly influence the transition temperatures and the type of mesophase formed. tandfonline.com

Corrosion Inhibitors: Amide-containing aromatic compounds with heteroatoms are effective corrosion inhibitors for metals. rsc.org The this compound molecule possesses multiple sites for interaction with a metal surface, including the nitrogen and oxygen atoms of the amide and oxadiazole groups, as well as the π-electrons of the aromatic rings. These interactions can form a protective, emissive layer on the metal surface, preventing corrosion. rsc.org

Optoelectronic and Photochemical Applications

The combination of the electron-deficient 1,3,4-oxadiazole ring with the extended π-system of the naphthalene moiety is a well-established strategy for designing molecules with significant optoelectronic and photochemical activity.

Derivatives of 1,3,4-oxadiazole are widely recognized for their strong fluorescence, high electron affinity, and excellent thermal stability, making them ideal for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net In OLEDs, they are often used as electron-transporting or emissive materials. researchgate.net

The this compound molecule contains all the necessary components for strong luminescence:

Fluorophore: The naphthalene unit is a classic fluorophore.

Electron-Transporting Moiety: The 1,3,4-oxadiazole ring is known for its electron-deficient nature and facilitates electron transport.

Donor-Acceptor Character: The linkage of the electron-rich naphthalene and phenyl groups to the electron-accepting oxadiazole core creates an intramolecular charge transfer (ICT) character, which is often associated with high fluorescence quantum yields and solvatochromism (a shift in emission wavelength with solvent polarity). mdpi.comacs.org

Studies on structurally similar compounds, such as 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles and selenylated-oxadiazoles containing naphthalene, confirm these properties. researchgate.netnih.gov These compounds exhibit intense absorption in the UV region and strong fluorescence in the blue-to-green region of the visible spectrum, with quantum yields (ΦF) that can be quite high. nih.gov The fluorescence properties are sensitive to the substituents on the terminal aromatic rings.

| Compound Structure Analogy | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|---|

| Naphthalene-oxadiazole-phenyl | ~352 | ~420 | 0.42 | CH2Cl2 | nih.gov |

| Bis(bromophenyl)-oxadiazole | ~295 | ~360 | N/A | Methanol | researchgate.net |

| Triphenylamine-oxadiazole | ~350 | ~430 | N/A | CH2Cl2 | acs.org |

| Naphthalene-diimide | ~600 | ~450 (in acid) | <0.004 | Methanol/Water | mdpi.com |

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While the core structure of this compound is not inherently photochromic, the 1,3,4-oxadiazole unit has been successfully incorporated into known photochromic systems, such as diarylethenes. researchgate.net

In these systems, the oxadiazole moiety can influence the photochemical properties, including the wavelength of activation and the kinetics of the reversible ring-opening and ring-closing reactions. Research on diarylethenes containing 1,3,4-oxadiazoles has shown that these compounds exhibit good photochromic behavior, switching from a colorless to a colored state under UV irradiation and reverting back upon exposure to visible light. researchgate.net The rate of these transformations can be modulated by the substituents on the heterocyclic ring. researchgate.net Therefore, by strategically modifying the this compound scaffold, for example by replacing the phenylacetamide portion with a photo-switchable unit, it is conceivable to design novel materials with photochromic properties for applications in optical data storage, smart windows, and security inks.

Conclusion and Future Research Perspectives on C28h20brn3o2

Current Gaps and Unexplored Avenues in C28H20BrN3O2 Research

For any newly synthesized or identified compound such as one with the formula this compound, the initial body of knowledge is inherently limited. The primary gap lies in the complete and unambiguous determination of its three-dimensional structure. While the molecular formula provides the elemental composition, it does not describe the connectivity of the atoms or their spatial arrangement.

Key Unexplored Avenues Include:

Structural Isomerism: The formula this compound could represent numerous constitutional isomers and stereoisomers. A crucial first step is to isolate and characterize each unique isomer, as different arrangements will lead to vastly different physical, chemical, and biological properties.

Physicochemical Properties: Fundamental characteristics such as solubility, melting point, pKa, and lipophilicity are likely unknown. This data is essential for any further application, from designing biological assays to developing formulations.

Synthetic Accessibility and Derivatization: The initial synthesis of the compound may not be optimized for yield or scalability. Exploring more efficient synthetic routes is a significant area of research. diderich.lu Furthermore, developing methods to create a library of derivatives by modifying the core structure can unlock a wide range of functionalities. uibk.ac.at

Initial Biological Screening: The presence of nitrogen heterocycles and a bromine atom suggests that the compound could interact with biological targets. jocpr.comijrpr.com Broad screening against various cell lines (e.g., cancer cells) and microbial strains would be a critical, yet unexplored, first step to identify any potential bioactivity. mdpi.comresearchgate.net

Material Science Potential: The bromine atom suggests that the compound could have interesting properties related to flame retardancy, or it could be a valuable building block in the synthesis of advanced polymers or organic electronic materials. These potential applications remain to be investigated.